molecular formula C22H16FN3O2 B2769546 N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932456-99-0

N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2769546
CAS RN: 932456-99-0
M. Wt: 373.387
InChI Key: QIJIZJSLGKYIBQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as FOA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FOA is a synthetic compound that is structurally similar to quinazoline, a naturally occurring compound found in many plants. FOA has been shown to have a number of interesting properties, including its ability to interact with certain biological pathways in the body. In

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

Research has demonstrated the analgesic and anti-inflammatory activities of quinazolinyl acetamides. A study highlighted the synthesis of novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities. Among the synthesized compounds, one showed potent analgesic and anti-inflammatory activities, surpassing the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial and Anticancer Activities

Another study focused on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. These compounds were evaluated for in vitro antimicrobial (using the tube dilution technique) and anticancer (MTT assay) activities. Some compounds displayed significant antimicrobial activity comparable to standard drugs (ciprofloxacin and fluconazole), and one compound was identified with notable anticancer activity, although less potent than standard drugs (5-fluorouracil and tomudex). Molecular docking studies supported the potential of these compounds as lead structures for anticancer drug design (Mehta et al., 2019).

Structural and Fluorescence Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, revealed their ability to form gels or crystalline solids upon treatment with various mineral acids. These compounds, including N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, exhibited enhanced fluorescence emission at lower wavelengths than the parent compound, indicating their potential for applications in fluorescence-based detection and imaging technologies (Karmakar, Sarma & Baruah, 2007).

Neurokinin-1 Receptor Antagonist Properties

A compound with a structure incorporating N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl) demonstrated potent neurokinin-1 (NK1) receptor antagonist properties. This finding is significant for the development of new therapeutic agents targeting NK1 receptors, which are implicated in various physiological and pathological processes, including pain, depression, and emesis (Harrison et al., 2001).

properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-16-9-6-10-17(13-16)24-20(27)14-26-19-12-5-4-11-18(19)21(25-22(26)28)15-7-2-1-3-8-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIZJSLGKYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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